molecular formula C23H37NO4 B1230089 Karasamine CAS No. 84714-33-0

Karasamine

Cat. No. B1230089
CAS RN: 84714-33-0
M. Wt: 391.5 g/mol
InChI Key: PEUHZLSMLRCFJM-RLDBGSGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Karasamine is a natural product found in Aconitum karakolicum with data available.

Scientific Research Applications

1. Karasamine in Intervertebral Disc Degeneration Treatment

Karacoline, a compound found in Aconitum kusnezoffii Reichb, which is chemically related to Karasamine, has shown potential in treating intervertebral disc degeneration (IDD). The study by Xiaoli Zhou, Yingying Hong, and Y. Zhan (2019) demonstrated that Karacoline can reduce the degradation of the extracellular matrix in IDD by inhibiting the NF-κB signaling pathway. This finding suggests a new clinical application for Karasamine-related compounds in IDD treatment.

2. Karasamine in Understanding Toxicity Mechanisms

Research on Radix Aconiti, which contains compounds related to Karasamine, has provided insights into the toxic mechanisms of traditional Chinese medicine. A study by Haonan Zhou et al. (2016) used biochemical indicators to establish relationships between biomarkers and toxic substances in Radix Aconiti, including compounds related to Karasamine. This research is pivotal in interpreting the toxic mechanisms of such compounds and contributes to the overall study of traditional Chinese medicine toxicity.

3. Karasamine in Schistosomicidal Activity

Compounds structurally similar to Karasamine, like karavilagenin C, have been evaluated for their schistosomicidal activity. A study by Cátia Ramalhete et al. (2012) on cucurbitane-type triterpenes found significant activity against Schistosoma mansoni adult worms. This highlights the potential of Karasamine and its structurally related compounds in the development of new treatments for schistosomiasis.

properties

CAS RN

84714-33-0

Product Name

Karasamine

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5R,8S,9S,16S,17R)-11-ethyl-4,6-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,16-diol

InChI

InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(25)23-13-8-12-15(27-3)10-22(26,18(13)19(12)28-4)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3/t12-,13-,14+,15?,16-,17+,18-,19+,20?,21?,22+,23-/m1/s1

InChI Key

PEUHZLSMLRCFJM-RLDBGSGHSA-N

Isomeric SMILES

CCN1CC2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)C

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C

synonyms

karasamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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